molecular formula C9H4ClFOS B2452571 Benzo[b]thiophene-2-carboxaldehyde, 3-chloro-4-fluoro- CAS No. 894851-60-6

Benzo[b]thiophene-2-carboxaldehyde, 3-chloro-4-fluoro-

Cat. No. B2452571
CAS RN: 894851-60-6
M. Wt: 214.64
InChI Key: DMEDPDOTVXSPMI-UHFFFAOYSA-N
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Description

Benzo[b]thiophene-2-carboxaldehyde is an organoheterocyclic compound . It is a fused solid that appears white to pale cream to cream to yellow to brown . It is also known as Thianaphthene-2-carboxaldehyde .


Synthesis Analysis

The synthesis of Benzo[b]thiophene-2-carboxaldehyde and its derivatives has been reported in various studies . For instance, the Julia olefination method has been used for the preparation of the corresponding vinyl benzyl ether .


Molecular Structure Analysis

The molecular structure of Benzo[b]thiophene-2-carboxaldehyde is represented by the formula C9H6OS . The InChI string representation is InChI=1S/C9H6OS/c10-6-8-5-7-3-1-2-4-9(7)11-8/h1-6H .


Physical And Chemical Properties Analysis

Benzo[b]thiophene-2-carboxaldehyde is a fused solid with a color ranging from white to pale cream to cream to yellow to brown . It has a melting point of 28.0-38.0°C . The molecular weight is 162.21 .

Scientific Research Applications

Safety and Hazards

Benzo[b]thiophene-2-carboxaldehyde is classified as a combustible solid . It has a flash point of > 110 °C . Personal protective equipment such as dust masks type N95 (US), eyeshields, and gloves are recommended when handling this compound .

properties

IUPAC Name

3-chloro-4-fluoro-1-benzothiophene-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4ClFOS/c10-9-7(4-12)13-6-3-1-2-5(11)8(6)9/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMEDPDOTVXSPMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)SC(=C2Cl)C=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4ClFOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzo[b]thiophene-2-carboxaldehyde, 3-chloro-4-fluoro-

Synthesis routes and methods

Procedure details

A suspension of (3-chloro-4-fluoro-benzo[b]thiophen-2-yl)methanol (1.00 g, 4.63 mmol) and MnO2 (3.10 g, 35.2 mmol) in benzene (50 mL) was stirred at room temperature overnight. The solution was filtered through diatamaceous earth and the was filtrate was concentrated to give the title compound (880 mg, 87%) as an off-white solid: 1H NMR (500 MHz, CDCl3) δ 10.32 (s, 1H), 7.63 (dd, J=8.2, 0.4 Hz, 1H), 7.50 (ddd, J=8.1, 8.1, 4.7 Hz, 1H), 7.13 (ddd, J=11.0, 7.9, 0.4 Hz, 1H).
Name
(3-chloro-4-fluoro-benzo[b]thiophen-2-yl)methanol
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
3.1 g
Type
catalyst
Reaction Step One
Yield
87%

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